molecular formula C13H14NNaO3S B034039 Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate CAS No. 104484-71-1

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

Cat. No.: B034039
CAS No.: 104484-71-1
M. Wt: 287.31 g/mol
InChI Key: HSOPFPPLFWZKJN-UHFFFAOYSA-M
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Description

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate (CAS: 104484-71-1) is a biochemical reagent with the molecular formula C₁₃H₁₄NNaO₃S and a molecular weight of 287.31 g/mol . It features a naphthalene ring linked via an amino group to a propane sulfonate backbone (Figure 1). This compound is widely used in life science research, particularly as a stabilizing agent or intermediate in organic synthesis. Its sodium counterion enhances water solubility, making it suitable for aqueous biochemical applications.

Figure 1: Structural formula of this compound.

Properties

IUPAC Name

sodium;3-(naphthalen-1-ylamino)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S.Na/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8,14H,4,9-10H2,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOPFPPLFWZKJN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635463
Record name Sodium 3-[(naphthalen-1-yl)amino]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104484-71-1
Record name Sodium 3-[(naphthalen-1-yl)amino]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1,3-Propanesultone

The preparation of 1,3-propanesultone serves as a foundational step for this method. As detailed in, 1,3-propanesultone is synthesized via dehydration of γ-hydroxypropanesulfonic acid using pyridinium p-toluenesulfonate (PPTS) as a catalyst. The reaction proceeds at 55°C for 2.5 hours, followed by distillation to isolate the sultone (147–149°C). Calcium oxide is subsequently added to refine the product, yielding 99.4% pure 1,3-propanesultone.

Reaction Conditions:

  • Catalyst: Pyridinium p-toluenesulfonate (1.36 wt%)

  • Temperature: 55°C (dehydration), reflux (purification)

  • Yield: 99.4%

  • Purity: ≥99.99%

Amination of 1,3-Propanesultone

The target compound is synthesized by reacting 1,3-propanesultone with naphthalen-1-amine in a basic aqueous medium. The sultone’s strained three-membered ring undergoes nucleophilic attack by the amine, leading to ring opening and formation of the sodium sulfonate salt.

Procedure:

  • Reaction Setup:

    • 1,3-Propanesultone (1 equiv) and naphthalen-1-amine (1.1 equiv) are dissolved in a 1:1 mixture of water and ethanol.

    • Sodium hydroxide (1.2 equiv) is added to maintain alkaline conditions (pH 10–12).

  • Reaction Conditions:

    • Temperature: 80°C

    • Duration: 6–8 hours

  • Workup:

    • The mixture is cooled, and excess solvent is removed under reduced pressure.

    • The crude product is recrystallized from 90% ethanol to yield pure sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate.

Key Parameters:

ParameterValue
SolventWater/Ethanol (1:1)
Temperature80°C
Reaction Time8 hours
Yield78–85%
Purity≥98%

This method benefits from high atom economy and minimal byproducts, as the ring-opening reaction is highly selective for the amine nucleophile.

Sulfite-Allyl Halide Coupling Followed by Amination

Formation of Sodium Allylsulfonate

Adapted from, sodium allylsulfonate is synthesized by reacting allyl bromide with sodium sulfite in aqueous medium. The reaction proceeds via an SN2 mechanism, displacing bromide with sulfite.

Procedure:

  • Reaction Setup:

    • Allyl bromide (1 equiv) is added dropwise to a stirred solution of sodium sulfite (1.05 equiv) in water at 50°C.

  • Reaction Conditions:

    • Temperature: 50–60°C

    • Duration: 3 hours

  • Workup:

    • The mixture is filtered to remove insoluble salts, and the filtrate is evaporated to dryness.

Key Parameters:

ParameterValue
SolventWater
Temperature50–60°C
Yield92%

Bromination and Amination

The sodium allylsulfonate intermediate is brominated to form sodium 2,3-dibromopropane-1-sulfonate, which subsequently undergoes amination with naphthalen-1-amine.

Bromination:

  • Bromine (2 equiv) is added to sodium allylsulfonate in acetic acid at 0°C.

  • Excess bromine is quenched with sodium sulfite.

Amination:

  • Reaction Setup:

    • Sodium 2,3-dibromopropane-1-sulfonate (1 equiv) and naphthalen-1-amine (2 equiv) are refluxed in dimethylformamide (DMF).

  • Reaction Conditions:

    • Temperature: 120°C

    • Duration: 12 hours

  • Workup:

    • The product is precipitated with cold ethanol and recrystallized.

Key Parameters:

ParameterValue
SolventDMF
Temperature120°C
Yield65–70%

This method, while longer, allows for precise control over substitution patterns but requires careful handling of bromine.

Hydrolysis of Nitrile Intermediates

Synthesis of 3-Cyanopropane-1-sulfonate

Based on, sodium sulfite reacts with acrylonitrile in water to form sodium 3-cyanopropane-1-sulfonate.

Procedure:

  • Reaction Setup:

    • Acrylonitrile (1 equiv) is added to sodium sulfite (1.1 equiv) in water at 25°C.

  • Reaction Conditions:

    • Temperature: 25°C

    • Duration: 4 hours

  • Workup:

    • The solution is acidified to pH 2 with HCl, and the nitrile intermediate is isolated.

Key Parameters:

ParameterValue
SolventWater
Temperature25°C
Yield88%

Hydrolysis and Amination

The nitrile group is hydrolyzed to an amine using sulfuric acid, followed by coupling with naphthalen-1-amine.

Hydrolysis:

  • Sodium 3-cyanopropane-1-sulfonate is refluxed with 6 M H2SO4 for 6 hours to form 3-aminopropane-1-sulfonic acid.

Amination:

  • Reaction Setup:

    • 3-Aminopropane-1-sulfonic acid (1 equiv) and naphthalen-1-amine (1 equiv) are heated in toluene with p-toluenesulfonic acid (PTSA) as a catalyst.

  • Reaction Conditions:

    • Temperature: 110°C

    • Duration: 10 hours

  • Workup:

    • The product is neutralized with NaOH and recrystallized.

Key Parameters:

ParameterValue
CatalystPTSA (5 mol%)
Yield60–68%

This method is advantageous for its mild initial conditions but suffers from lower overall yields due to multiple steps.

Comparative Analysis of Synthesis Methods

MethodYieldPurityScalabilityCost Efficiency
Sultone Ring-Opening78–85%≥98%HighModerate
Allyl Halide Coupling65–70%≥95%ModerateLow
Nitrile Hydrolysis60–68%≥90%LowHigh

Key Findings:

  • The sultone ring-opening method offers the best balance of yield and purity, making it ideal for industrial-scale production.

  • The allyl halide route requires hazardous bromine but allows structural versatility.

  • The nitrile hydrolysis approach is cost-effective but less efficient due to side reactions .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C13H14NNaO3SC_{13}H_{14}NNaO_3S, with a molecular weight of approximately 287.31 g/mol. Its unique structure features a naphthalenyl amino group attached to a propane sulfonate, which contributes to its solubility and reactivity in various chemical environments .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : The compound can act as a building block for synthesizing more complex organic molecules, particularly those used in pharmaceuticals and agrochemicals.
  • Functionalization Reactions : Its sulfonate group can participate in nucleophilic substitution reactions, facilitating the introduction of other functional groups into organic frameworks .

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibacterial agents.
  • Cellular Studies : Its solubility allows it to be used in cell culture systems, where it can influence cellular processes such as proliferation and differentiation .

b. Drug Development

The compound's structural characteristics make it a potential candidate for drug development:

  • Drug Intermediates : It can serve as an intermediate in the synthesis of biologically active compounds, enhancing the efficiency of drug discovery processes .

Analytical Applications

This compound is also employed in analytical chemistry:

  • Chromatography : Its properties facilitate its use as a reagent in chromatography techniques, aiding in the separation and analysis of complex mixtures .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on this compound evaluated its effectiveness against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Novel Drug Candidates

In another investigation, researchers utilized this compound as an intermediate to synthesize new derivatives targeting specific biological pathways associated with cancer cell proliferation. The derivatives demonstrated enhanced activity compared to existing treatments.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the propane sulfonate backbone but differ in substituents, leading to distinct properties and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications References
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate 104484-71-1 C₁₃H₁₄NNaO₃S 287.31 Naphthalen-1-ylamino group Biochemical reagent, organic synthesis
Sodium 3-(cyclohexylamino)propane-1-sulfonate (CAPS) 105140-23-6 C₉H₁₈NNaO₃S 243.31 Cyclohexylamino group Biological buffer (pH 10–11)
CAPSO sodium salt 105140-23-6 (variant) C₉H₁₇NNaO₄S 259.29 Cyclohexylamino + hydroxyl group Enhanced buffering in alkaline conditions
ProteaseMAX™ N/A C₂₀H₃₁NNaO₆S 425.51 Furan-undecyloxy carbonylamino group Protein digestion, LC-MS compatible detergent
Benzo[a]phenoxazinium chloride derivatives N/A C₂₄H₂₀ClN₃O₃S ~470 (varies) Sulfonamide-linked naphthalene Fluorescent staining agents
PPDS polymer N/A Polymer of sodium 3-((3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-3-yl)methoxy)propane-1-sulfonate Variable Thieno-dioxepin substituent Light-triggered cancer theranostics

Biological Activity

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate, also known as N-(1-Naphthyl)-3-aminopropanesulfonic acid sodium, is a biochemical reagent with significant applications in life sciences. This compound exhibits notable biological activities, particularly as an enzyme inhibitor, a cell lysis agent, and a protein purification tool. The following sections provide a detailed examination of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄NNaO₃S
  • Molecular Weight : 287.31 g/mol
  • Structure : Contains a naphthalene ring substituted with an amino group, linked to a propane chain terminating in a sulfonate group.

1. Enzyme Inhibition

This compound acts as an inhibitor for various enzymes, including:

  • ATPases
  • Phosphatases
  • Sulfatases

The compound binds to the active sites of these enzymes, preventing substrate binding and thereby inhibiting their activity. This property is crucial for studying enzyme functions and cellular processes .

2. Cell Lysis

The compound possesses detergent-like properties that facilitate cell lysis. By disrupting the phospholipid bilayer of cell membranes, it aids in the release of cellular contents, which is essential for isolating proteins and nucleic acids for further analysis .

3. Protein Purification

This compound is employed in chromatographic techniques such as affinity chromatography. Its ability to interact with proteins enhances the separation of specific proteins from complex mixtures .

The mechanism by which this compound exerts its biological effects primarily involves ion-pairing chromatography. It interacts with charged groups on biomolecules, altering their retention behavior on chromatography columns, which allows for improved separation and analysis .

Synthesis Methods

This compound can be synthesized through various methods involving the reaction of naphthalene derivatives with propane sulfonyl chloride. The synthesis typically yields high purity products suitable for biological applications.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on ATPase activity demonstrated significant inhibition at concentrations as low as 10 µM. The results indicated that the compound could effectively modulate ATP-dependent processes in cellular systems .

Case Study 2: Protein Isolation

In a research project aimed at purifying a specific enzyme from bacterial lysates, this compound was utilized in affinity chromatography protocols. The compound improved the yield of the target protein by over 50% compared to traditional methods without its use .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
This compoundSulfonateContains an amino group enhancing biological activity
Sodium 3-(benzyloxy)propane-1-sulfinateOxosulfinateFeatures a ketone group altering reactivity patterns

This table highlights how this compound compares to other similar compounds in terms of structure and unique features that may influence their biological activities .

Q & A

Q. What are the standard synthesis protocols for Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate, and how is purity validated?

Methodological Answer: The synthesis typically involves sulfonation and amination steps. A common approach is reacting 1-naphthylamine with propane sultone under alkaline conditions, followed by sodium salt formation. Purity validation employs:

  • HPLC : To quantify organic impurities using reverse-phase C18 columns and UV detection at 254 nm .
  • Titration : Acid-base titration to confirm sulfonate group content .
  • NMR Spectroscopy : To verify structural integrity, particularly the naphthalene and sulfonate proton environments .
    Purity grades (95%, 97%, 99%) are determined by integrating analytical data, with higher grades requiring rigorous recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assigns protons (e.g., naphthalene aromatic signals at δ 7.2–8.5 ppm) and carbons, confirming the sulfonate and amino linkages .
  • FT-IR : Identifies sulfonate S=O stretches (~1040 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS in negative mode detects the molecular ion [M–Na]⁻ (calc. for C₁₃H₁₃NO₃S⁻: 280.06) .
    Cross-referencing spectral data with computational simulations (e.g., DFT) resolves ambiguities in peak assignments .

Q. How do solubility properties impact experimental design for this compound?

Methodological Answer: The compound is hydrophilic due to the sulfonate group but exhibits limited solubility in non-polar solvents. Key considerations:

  • Aqueous Solutions : Solubility >50 mg/mL in water at 25°C, ideal for buffer preparation .
  • Organic Solvents : Partial solubility in methanol (~10 mg/mL) but negligible in hexane. Use polar aprotic solvents (e.g., DMSO) for reactions .
  • pH Sensitivity : Precipitation occurs below pH 4 due to protonation of the sulfonate group. Adjust pH to 6–8 for stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer: Optimization involves:

  • Temperature Control : Maintaining 60–80°C during sulfonation minimizes side products .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance amination efficiency .
  • Solvent Selection : Using DMF increases intermediate solubility, improving reaction homogeneity .
    Post-synthesis, fractional crystallization in ethanol/water (3:1 v/v) achieves >99% purity .

Q. How are contradictions in spectroscopic data resolved during structural analysis?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting) are addressed by:

  • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to confirm connectivity .
  • Computational Modeling : DFT calculations predict vibrational (IR) and electronic (UV-Vis) spectra for comparison .
  • Isotopic Labeling : Replacing labile protons (e.g., N–H) with deuterium clarifies overlapping signals .

Q. What methodologies are recommended for developing stability-indicating assays?

Methodological Answer: Stability studies under stress conditions (heat, light, pH extremes) use:

  • Forced Degradation HPLC : Acidic hydrolysis (1M HCl, 60°C) identifies degradation products via retention time shifts .
  • UV-Vis Kinetics : Monitors absorbance changes at 280 nm to quantify degradation rates .
  • Mass Spectrometry : Detects oxidative byproducts (e.g., sulfonic acid derivatives) .
    Validation follows ICH guidelines for repeatability and specificity .

Q. How can interaction mechanisms with biomolecules be systematically studied?

Methodological Answer: Mechanistic insights are gained via:

  • Fluorescence Quenching : Titrating the compound with proteins (e.g., BSA) to calculate binding constants (Kₐ) and thermodynamic parameters .
  • Molecular Docking : Simulates binding modes with enzymes (e.g., cytochrome P450) using software like AutoDock .
  • Circular Dichroism (CD) : Detects conformational changes in biomolecules upon interaction .
    Dose-response assays in cell cultures (e.g., cytotoxicity IC₅₀) validate biological relevance .

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